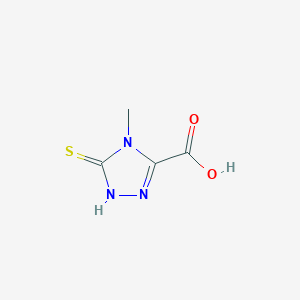

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring

Mecanismo De Acción

are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . Triazoles have been found to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then hydrolyzed to produce the desired carboxylic acid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic conditions.

Major Products:

Oxidation: Disulfides.

Substitution: Alkyl or acyl derivatives of the triazole compound.

Aplicaciones Científicas De Investigación

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in various diseases due to its biological activity.

Industry: Utilized in the development of corrosion inhibitors for metals.

Comparación Con Compuestos Similares

1H-1,2,4-Triazole-3-thiol: Shares the triazole ring and thiol group but lacks the carboxylic acid moiety.

Thiazole derivatives: Contain a similar sulfur-nitrogen heterocyclic structure but differ in the ring composition.

Uniqueness: 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the sulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other triazole and thiazole derivatives.

Actividad Biológica

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid (CAS No. 21050-92-0) is a heterocyclic compound that features a unique combination of a triazole ring and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N₃O₂S |

| Molecular Weight | 159.17 g/mol |

| IUPAC Name | 4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylic acid |

| InChI Key | OGNFNMAKJUDARY-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that compounds within the triazole family, including this compound, exhibit significant antimicrobial activity. Research has shown that derivatives of triazoles can be effective against a range of bacteria and fungi. For example:

- Antibacterial Activity : In vitro tests have demonstrated that various triazole derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from nalidixic acid showed promising results with minimum inhibitory concentrations (MIC) indicating efficacy against pathogens such as Escherichia coli and Candida albicans .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are also noteworthy. Studies utilizing DPPH and ABTS assays have quantified the antioxidant potential of these compounds, revealing that certain derivatives exhibit antioxidant activity comparable to well-known antioxidants like ascorbic acid. This suggests that this compound may play a role in mitigating oxidative stress-related damage .

Anticancer Potential

Emerging evidence suggests that triazole compounds may also possess anticancer properties. The mechanism by which these compounds exert their effects is believed to involve the modulation of various cellular pathways associated with cancer proliferation and survival. Notably, molecular docking studies have indicated strong binding affinities to cancer-related targets, suggesting potential therapeutic applications .

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring : This five-membered ring structure is known for its ability to interact with biological macromolecules.

- Sulfanyl Group : The presence of the sulfanyl group enhances nucleophilicity, allowing for various chemical reactions that can lead to biological activity.

- Carboxylic Acid Moiety : This functional group can participate in hydrogen bonding and ionic interactions with biological targets.

Study 1: Antimicrobial Efficacy

A comprehensive study on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against a panel of bacterial strains. The results indicated significant antibacterial activity with MIC values lower than those observed for standard antibiotics .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of triazoles demonstrated that compounds similar to 4-methyl-5-sulfanyl exhibited substantial free radical scavenging abilities. The study utilized both DPPH and ABTS assays to quantify antioxidant activity, showing results comparable to established antioxidants .

Propiedades

IUPAC Name |

4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-7-2(3(8)9)5-6-4(7)10/h1H3,(H,6,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNFNMAKJUDARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.